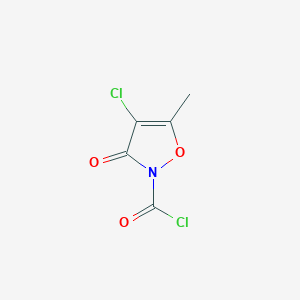
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a methyl group, and a carbonyl chloride functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-oxobutanoic acid with thionyl chloride, followed by cyclization with hydroxylamine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reagent purity to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Aqueous acid or base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Hydrolysis: Formation of 4-chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carboxylic acid.
Reduction: Formation of 4-chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-methanol or amine derivatives.
科学研究应用
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and carbonyl chloride groups can facilitate binding to target molecules, influencing their activity.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- 5-Methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- 4-Chloro-5-methyl-1,2-oxazole-2(3H)-carbonyl chloride
Uniqueness
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chloro and carbonyl chloride groups makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
60908-30-7 |
|---|---|
分子式 |
C5H3Cl2NO3 |
分子量 |
195.98 g/mol |
IUPAC 名称 |
4-chloro-5-methyl-3-oxo-1,2-oxazole-2-carbonyl chloride |
InChI |
InChI=1S/C5H3Cl2NO3/c1-2-3(6)4(9)8(11-2)5(7)10/h1H3 |
InChI 键 |
XDCZPVWSTVXUGS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(O1)C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



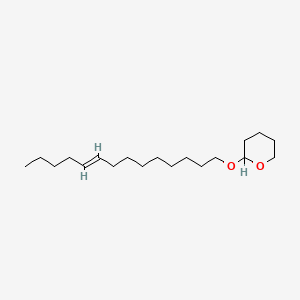
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)

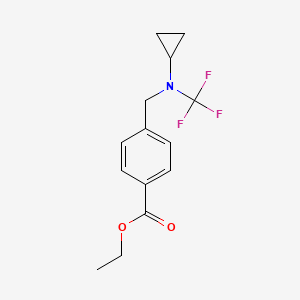
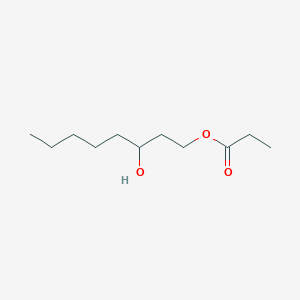

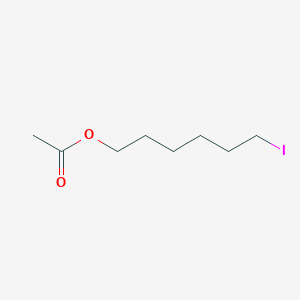
![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)

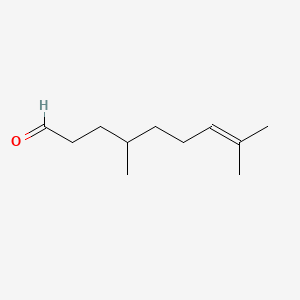
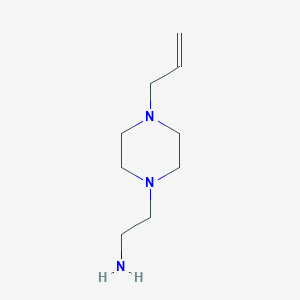
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)

